molecular formula C12H11N5O2S B2951702 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 2192746-28-2

4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2951702
CAS No.: 2192746-28-2
M. Wt: 289.31
InChI Key: ZLHZYZYSLMYWFM-UHFFFAOYSA-N
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Description

4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile is a chemical compound characterized by its unique structure, which includes a benzonitrile group attached to a triazole ring via a sulfonyl azetidine linker

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses in fields such as medicine, materials science, or chemical synthesis. Further studies could also investigate its physical and chemical properties, reactivity, and safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization with the benzonitrile and triazole groups. Common synthetic routes include:

  • Azetidine Synthesis: The azetidine ring can be synthesized through cyclization reactions of appropriate precursors.

  • Sulfonylation: The azetidine ring is then sulfonylated using reagents such as chlorosulfonic acid or sulfuryl chloride.

  • Triazole Formation: The triazole ring is introduced via a [3+2] cycloaddition reaction, often using azides and alkynes in the presence of a copper(I) catalyst (CuAAC reaction).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain product purity and performance.

Chemical Reactions Analysis

Types of Reactions: 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

  • Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with triazole and benzonitrile functionalities. Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions. Medicine: Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • 4-((3-(2H-1,2,3-triazol-2-yl)phenyl)amino)-2-( (1R,2S)-2-aminocyclohexyl)amino)pyrimidine-5-carboxamide hydrochloride: This compound shares the triazole ring but has a different core structure.

  • 2-(4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles: Another triazole-containing compound with variations in the substituents and core structure.

Uniqueness: The unique combination of the benzonitrile group and the triazole ring in 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile sets it apart from similar compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c13-7-10-1-3-12(4-2-10)20(18,19)16-8-11(9-16)17-14-5-6-15-17/h1-6,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHZYZYSLMYWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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